4-(2,4,5-trifluorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one
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Overview
Description
4-(2,4,5-trifluorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a synthetic organic compound characterized by the presence of a trifluorophenyl group attached to a benzoxazepinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,5-trifluorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one typically involves the reaction of 2,4,5-trifluorophenyl acetonitrile with ethyl alpha-bromoacetate in the presence of zinc in tetrahydrofuran. This reaction yields ethyl 4-(2,4,5-trifluorophenyl)-3-oxo-butanoate, which is then hydrolyzed using sodium hydroxide and subsequently acidified with hydrochloric acid to obtain the desired product .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available raw materials and avoids the generation of large amounts of waste, making it environmentally friendly and economically viable .
Chemical Reactions Analysis
Types of Reactions
4-(2,4,5-trifluorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-(2,4,5-trifluorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis due to its unique structural features.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Industry: The compound is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,4,5-trifluorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(2,4,5-trifluorophenyl)butane-1,3-diamines: These compounds are also studied for their enzyme inhibition properties.
2,4,5-trifluorophenylacetic acid: Used in the synthesis of various pharmaceuticals.
Uniqueness
4-(2,4,5-trifluorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is unique due to its benzoxazepinone core, which imparts specific chemical and biological properties that are distinct from other similar compounds .
Properties
IUPAC Name |
4-(2,4,5-trifluorophenyl)-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO2/c16-10-5-12(18)13(6-11(10)17)19-7-9-3-1-2-4-14(9)21-8-15(19)20/h1-6H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSJCJXPNPSBFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1C3=CC(=C(C=C3F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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